Cas no 351457-33-5 (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENO
- 2-Methyl-3-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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- MDL: MFCD16994278
- Inchi: 1S/C13H19BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
- InChI Key: KBNFSHCNVMTCBX-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559298-250 mg |
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; . |
351457-33-5 | 250mg |
€635.10 | 2023-06-14 | ||
| abcr | AB559298-500 mg |
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; . |
351457-33-5 | 500mg |
€1096.20 | 2023-06-14 | ||
| abcr | AB559298-250mg |
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; . |
351457-33-5 | 250mg |
€548.10 | 2025-02-20 | ||
| abcr | AB559298-500mg |
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; . |
351457-33-5 | 500mg |
€759.60 | 2025-02-20 | ||
| Enamine | EN300-12627077-0.05g |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
351457-33-5 | 95% | 0.05g |
$202.0 | 2023-07-09 | |
| Enamine | EN300-12627077-0.1g |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
351457-33-5 | 95% | 0.1g |
$301.0 | 2023-07-09 | |
| Enamine | EN300-12627077-0.25g |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
351457-33-5 | 95% | 0.25g |
$431.0 | 2023-07-09 | |
| Enamine | EN300-12627077-0.5g |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
351457-33-5 | 95% | 0.5g |
$679.0 | 2023-07-09 | |
| Enamine | EN300-12627077-1.0g |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
351457-33-5 | 95% | 1.0g |
$871.0 | 2023-07-09 | |
| Enamine | EN300-12627077-2.5g |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
351457-33-5 | 95% | 2.5g |
$1707.0 | 2023-07-09 |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Suppliers
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Compound CAS No 351457-33-5: 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
The compound with CAS No 351457-33-5, known as 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is notable for its unique structure and versatile applications in modern chemistry.
The molecular structure of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol consists of a phenol ring substituted with a methyl group at the 2-position and a tetramethylboronate ester group at the 3-position. This configuration imparts the compound with distinctive electronic and steric properties. Recent studies have highlighted its potential as a building block for advanced materials due to its ability to undergo various cross-coupling reactions under mild conditions.
One of the most promising applications of this compound lies in its use as a precursor for synthesizing biocompatible polymers. Researchers have demonstrated that the tetramethylboronate group can be effectively incorporated into polymer backbones without compromising their mechanical or thermal stability. This makes it an attractive candidate for developing next-generation biomaterials used in tissue engineering and drug delivery systems.
In addition to its role in polymer chemistry, this compound has also been explored in the context of catalytic processes. Recent findings suggest that it can serve as an efficient ligand in transition-metal-catalyzed reactions. Its ability to stabilize metal centers while maintaining high catalytic activity has opened new avenues for asymmetric synthesis and enantioselective transformations.
The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multi-step procedures that combine traditional organic chemistry techniques with modern catalytic methods. A recent study published in the Journal of Organic Chemistry outlines an optimized route utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and excellent stereocontrol.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendliness. Preliminary toxicity studies indicate that it exhibits low acute toxicity to aquatic organisms under standard testing conditions. These findings are particularly relevant given the increasing emphasis on sustainable chemistry practices across various industries.
In conclusion, CAS No 351457-33-5, or 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yli)phenol, represents a cutting-edge compound with diverse applications in contemporary chemical research. Its unique properties and versatile reactivity make it an invaluable tool for scientists striving to develop innovative materials and processes that meet the challenges of the 21st century.
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